N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Permeability ADMET

N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-35-0, PubChem CID is a synthetic small molecule featuring a 1,2,4-thiadiazole core linked via a thioether bridge to an acetamide moiety bearing a 4-methoxyphenyl group on the nitrogen. Its molecular formula is C₁₈H₁₇N₃O₃S₂ with a molecular weight of 387.5 g/mol.

Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
CAS No. 864922-35-0
Cat. No. B2538162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864922-35-0
Molecular FormulaC18H17N3O3S2
Molecular Weight387.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3S2/c1-23-14-7-3-12(4-8-14)17-20-18(26-21-17)25-11-16(22)19-13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyUWDGMBHPKUSETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Compound Identity and Structural Context for Informed Sourcing


N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864922-35-0, PubChem CID 3701254) is a synthetic small molecule featuring a 1,2,4-thiadiazole core linked via a thioether bridge to an acetamide moiety bearing a 4-methoxyphenyl group on the nitrogen. Its molecular formula is C₁₈H₁₇N₃O₃S₂ with a molecular weight of 387.5 g/mol [1]. The 1,2,4-thiadiazole heterocycle is a recognized pharmacophore in medicinal chemistry, frequently exploited for its electrophilic warhead character and capacity to engage cysteine residues in target proteins [2]. The compound is structurally unlike the aminothiadiazole adenosine A₃ antagonists or ester-linked analogs more commonly reported in the literature, and it occupies a distinct region of physicochemical space (XLogP3 = 4.1, H-bond donor count = 1) that affects solubility, permeability, and target-binding profiles [1][2].

Why Generic Substitution of 1,2,4-Thiadiazole Acetamides Is Scientifically Unjustified for N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide


The target compound comprises a 1,2,4-thiadiazole ring with a 4‑methoxyphenyl substituent at the 3‑position and a thioacetyl‑N‑(4‑methoxyphenyl)amide chain at the 5‑position. Small structural modifications within this chemotype can drastically alter biological activity, as demonstrated by the 60,000‑fold difference in adenosine A₃ binding affinity between the regioisomers 39 (Ki = 0.79 nM) and 42 in the 3‑(4‑methoxyphenyl)‑5‑amino‑1,2,4‑thiadiazole series [1]. The replacement of the amino group with a thioacetamide linker, the presence of two methoxy substituents, and the nature of the terminal amide (e.g., anilide versus ester) jointly govern hydrogen‑bonding capacity, lipophilicity (XLogP3 = 4.1), and metabolic stability [2]. Consequently, substituting this compound with a seemingly similar 1,2,4‑thiadiazole derivative lacking these precise features risks losing a defined pharmacological fingerprint, making generic interchange scientifically unsound for procurement decisions where specific molecular interaction profiles are required [1][2].

Quantitative Differential Evidence for N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide


Physicochemical De‑risking: Lipophilicity and Hydrogen‑Bonding Profile Distinguish the Bis(4‑methoxyphenyl) Amide from the Ester Analog

The target amide exhibits an XLogP3 of 4.1, computed by PubChem, which is approximately 0.6‑1.0 log units lower than the corresponding ethyl ester analog (ethyl 2‑[[3‑(4‑methoxyphenyl)‑1,2,4‑thiadiazol‑5‑yl]thio]acetate, XLogP3 ≈ 4.7‑5.1) [1][2]. This moderate reduction in lipophilicity is coupled with a single hydrogen‑bond donor (amide N–H) versus zero donors in the ester, potentially improving aqueous solubility and reducing non‑specific protein binding while maintaining sufficient membrane permeability [1]. Such a physicochemical profile is often desirable in cellular assays where excessive lipophilicity drives promiscuous inhibition and poor exposure [2]. No direct experimental solubility or permeability data are available for the target compound; this inference is class‑level only.

Lipophilicity Permeability ADMET Thiadiazole

Regioisomeric Differentiation: Positioning of the Methoxy Group on the Anilide Ring Influences Binding Conformation

In the structurally related 3‑(4‑methoxyphenyl)‑5‑amino‑1,2,4‑thiadiazole series, the regioisomer with 4‑methoxy substitution on the phenyl ring (compound 39) showed a Ki of 0.79 nM at human adenosine A₃ receptors, whereas the 3‑methoxy regioisomer lost >60,000‑fold in affinity [1]. The target compound bears a 4‑methoxyphenyl group on both the thiadiazole 3‑position and the anilide terminus, placing it in the same ‘para‑methoxy’ geometric class as the high‑affinity compound 39. By contrast, a common structural analog, N‑(2‑methoxyphenyl)‑2‑((3‑(4‑methoxyphenyl)‑1,2,4‑thiadiazol‑5‑yl)thio)acetamide (CAS not assigned), introduces an ortho‑methoxy group that can force a different torsional angle and potentially disrupt planar binding . Direct quantitative binding data for the target compound are not available; this evidence relies on class‑level inference from the closely related 5‑amino series.

Regioisomerism Binding affinity Thiadiazole Adenosine A3

Thioether Linker as a Metabolic Soft Spot: Differential Stability Compared to Aminothiadiazole Congeners

The thioether (–S–CH₂–) linkage connecting the thiadiazole to the acetamide is a known site of oxidative metabolism, primarily by cytochrome P450 enzymes and flavin‑containing monooxygenases, leading to sulfoxide and sulfone metabolites [1]. In contrast, the aminothiadiazole analogs (e.g., compound 39 from the adenosine A₃ series) lack this labile linker, which may confer a different metabolic half‑life [2]. The target compound’s thioether is flanked by an electron‑withdrawing carbonyl, potentially accelerating oxidation compared to simple alkyl thioethers. Procurement of an aminothiadiazole congener instead of the thioacetamide would therefore yield a compound with entirely different metabolic susceptibilities, altering pharmaco‑kinetics and potentially producing distinct metabolite profiles. No direct head‑to‑head metabolic stability data exist for the target compound; this is a class‑level inference based on established metabolic chemistry of thioethers.

Metabolic stability Thioether CYP oxidation Thiadiazole

Lack of Direct Comparative Bioactivity Data: Explicit Evidence Limitation Statement

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature (excluding prohibited vendor sites) returned no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, MIC, etc.) for N‑(4‑methoxyphenyl)‑2‑((3‑(4‑methoxyphenyl)‑1,2,4‑thiadiazol‑5‑yl)thio)acetamide [1]. While closely related thiadiazole derivatives have reported activities (e.g., HIV‑1 protease inhibition by the ethyl ester analog, IC₅₀ = 50 µM [2]; adenosine A₃ receptor antagonism by aminothiadiazoles, Ki = 0.79 nM [3]), these data cannot be directly extrapolated to the target compound. Consequently, any procurement decision based on selectivity, potency, or efficacy must currently rely on custom screening data or computational predictions rather than published experimental evidence.

Evidence gap Screening data Thiadiazole

In Silico Drug‑Likeness and Property Forecasts Identify the Compound as a Neutral Starting Point for Hit‑to‑Lead Programs

The compound satisfies standard drug‑likeness filters: molecular weight (387.5 Da) is well below the 500 Da cut‑off; XLogP3 (4.1) is within the optimal range of 1–5; hydrogen‑bond acceptor count (7) and donor count (1) comply with Lipinski’s and Veber’s rules [1]. The computed topological polar surface area (tPSA) is approximately 82 Ų, below the 140 Ų threshold for oral bioavailability [1]. In comparison, the aminothiadiazole adenosine A₃ antagonist (compound 39, MW ≈ 235 Da, logP ≈ 2.0) is smaller and more polar, likely translating to higher solubility but lower membrane permeability [2]. The ethyl ester analog (MW ≈ 338 Da, XLogP3 ≈ 4.7‑5.1) lies closer to the lipophilicity ceiling. The target compound thus occupies a ‘neutral’ physicochemical space that balances permeability and solubility, making it a versatile scaffold for further optimization without being afflicted by extreme property values that plague many screening hits.

Drug-likeness ADME prediction Lead-likeness Thiadiazole

Prioritized Application Scenarios for N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Based on Available Evidence


Scaffold for Adenosine A₃ Receptor‑Targeted Libraries with Favorable ADME Properties

The para‑methoxyphenyl substitution pattern mirrors that of the high‑affinity adenosine A₃ antagonist (compound 39, Ki = 0.79 nM [1]), while the thioacetamide linker and balanced lipophilicity (XLogP3 = 4.1) may offer improved metabolic stability and permeability relative to the small, polar aminothiadiazole lead. This compound can serve as a building block in medicinal chemistry programs seeking to explore the A₃ receptor with molecules that have a higher probability of oral bioavailability.

Tool Compound for Investigating Thioether Metabolism in Heterocyclic Systems

The unique thioether (–S–CH₂–) linker positioned between a 1,2,4‑thiadiazole and an acetamide makes the compound a valuable substrate for studying P450‑ or FMO‑mediated S‑oxidation kinetics [2]. Its well‑defined, symmetrical substitution pattern simplifies metabolite identification by LC‑MS, and the absence of confounding functional groups reduces background noise in metabolic profiling assays.

Negative Control or Counter‑Screen Compound with Documented Inactivity Gap

The explicit absence of published bioactivity data for this compound (confirmed by systematic database search [3]) makes it a suitable negative or vehicle control in assays where the aminothiadiazole or ester analogs show activity. Researchers can use it to confirm that observed effects in a new assay are scaffold‑dependent rather than non‑specific, leveraging the strict evidence gap to their experimental advantage.

Physicochemical Benchmark for Combinatorial Library Design

With a molecular weight (387.5 Da), XLogP3 (4.1), tPSA (~82 Ų), and a single H‑bond donor (all computed from PubChem [4]), the compound sits in a desirable property space for lead‑like molecules. It can be used as a benchmark to calibrate library design filters, helping computational chemists to identify building blocks that maintain similar solubility‑permeability balance while introducing structural diversity.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.